molecular formula C17H21NO B12454014 1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine

1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine

Cat. No.: B12454014
M. Wt: 255.35 g/mol
InChI Key: BXQHPVCILBDRCI-UHFFFAOYSA-N
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Description

1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine is a complex organic compound that features a benzofuran ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Alkylation: The benzofuran ring is then alkylated with 2-methylprop-1-en-1-yl groups under controlled conditions.

    Piperidine Addition: The final step involves the addition of the piperidine ring to the alkylated benzofuran through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of benzofuran oxides.

    Reduction: Formation of reduced benzofuran derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(2-Methylprop-1-enyl)piperidine
  • 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene
  • 1-Methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane

Uniqueness: 1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine is unique due to the presence of both benzofuran and piperidine rings in its structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-[2-(2-methylprop-1-enyl)-1-benzofuran-3-yl]piperidine

InChI

InChI=1S/C17H21NO/c1-13(2)12-16-17(18-10-6-3-7-11-18)14-8-4-5-9-15(14)19-16/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3

InChI Key

BXQHPVCILBDRCI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C2=CC=CC=C2O1)N3CCCCC3)C

Origin of Product

United States

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